N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)propane-1-sulfonamide
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Description
N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)propane-1-sulfonamide is a useful research compound. Its molecular formula is C14H19FN2O3S and its molecular weight is 314.38. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that sulfonamides, a group of compounds to which this compound belongs, often target enzymes involved in the synthesis of folic acid, a crucial component for dna replication in bacteria .
Mode of Action
Sulfonamides generally act by inhibiting the enzyme dihydropteroate synthase, thereby preventing the synthesis of dihydrofolic acid, a precursor of folic acid . This inhibition disrupts DNA replication in bacteria, leading to their death.
Biochemical Pathways
The biochemical pathways affected by N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)propane-1-sulfonamide are likely related to the synthesis of folic acid. By inhibiting the enzyme dihydropteroate synthase, this compound disrupts the production of dihydrofolic acid, a crucial intermediate in the folic acid synthesis pathway . The downstream effects of this disruption include impaired DNA replication and cell division in bacteria.
Pharmacokinetics
Sulfonamides are generally well absorbed in the gastrointestinal tract, widely distributed in body tissues, metabolized in the liver, and excreted in the urine .
Result of Action
The molecular and cellular effects of this compound’s action are likely to include the inhibition of bacterial growth and replication due to the disruption of folic acid synthesis . This results in the death of the bacteria and the resolution of the bacterial infection.
Properties
IUPAC Name |
N-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]propane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O3S/c1-2-7-21(19,20)16-9-11-8-14(18)17(10-11)13-5-3-12(15)4-6-13/h3-6,11,16H,2,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNFXXGPGTVQOCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NCC1CC(=O)N(C1)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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